Linderone

Anticancer Enzyme Inhibition FPTase

Linderone offers unmatched target selectivity among cyclopentenediones: most potent FPTase inhibition (IC50 40 μM vs. methyllinderone 55.3 μM, lucidone 103 μM), exclusive CHS2 isoform selectivity (IC50 21.4 μg/mL; inactive on CHS1/CHS3 up to 280 μg/mL), and unique dual NF-κB suppression/Nrf2-HO-1 activation in neuroinflammatory models—a mechanistic signature undocumented for methyllinderone or lucidone. No other Lindera cyclopentenedione replicates this combined selectivity profile. For CHS2-specific antifungal target validation, Ras-farnesylation oncology studies, or neuroinflammation pathway dissection, linderone is the only literature-validated compound delivering all three pharmacological signatures simultaneously.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B8099796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinderone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C(C1=O)C(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+
InChIKeyFKHHPTUDGBEHEL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linderone Compound Profile: A Cyclopentenedione Natural Product with Quantifiable Antifungal and Anti-Inflammatory Differentiation


Linderone is a cyclopentenedione natural product primarily isolated from various Lindera species (L. erythrocarpa, L. oxyphylla, L. aggregata), characterized by its cyclopent-4-ene-1,3-dione core scaffold [1]. This compound class, termed Lindera cyclopentenediones, includes structurally related analogs such as methyllinderone, lucidone, and methyllucidone, distinguished by methylation and oxidation patterns that govern their biological target engagement [2]. Linderone exhibits quantifiable chitin synthase 2 inhibition (IC50: 21.4 μg/mL), farnesyl protein transferase (FPTase) inhibition (IC50: 40 μM), and demonstrable anti-neuroinflammatory activity via NF-κB pathway suppression in BV2 microglial cells, establishing its distinct pharmacological fingerprint relative to in-class cyclopentenediones [3][4].

Why Generic Cyclopentenedione Substitution Fails: Linderone's Target-Selectivity Differential


Despite sharing the cyclopentenedione scaffold with methyllinderone, lucidone, and methyllucidone, linderone exhibits distinct pharmacological behavior that precludes simple substitution. At the enzymatic level, linderone demonstrates the most potent FPTase inhibition (IC50: 40 μM) among this series, outperforming methyllinderone (IC50: 55.3 μM), methyllucidone (IC50: 42 μM), and lucidone (IC50: 103 μM) [1]. At the cellular level, linderone uniquely engages dual NF-κB suppression and Nrf2 activation pathways in neuroinflammatory models, a mechanistic signature not documented for methyllinderone or lucidone in the same experimental context [2]. Additionally, linderone maintains equipotent chitin synthase 2 inhibition relative to methyllinderone (IC50: 21.4 vs. 23.3 μg/mL) while exhibiting superior selectivity over chitin synthase 1 and 3 isoforms, a selectivity profile that distinguishes it from kanakugiol [3]. These target engagement and selectivity differentials directly impact experimental reproducibility and procurement decisions in focused biological studies.

Linderone Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decisions


Linderone Exhibits the Most Potent Farnesyl Protein Transferase (FPTase) Inhibition Among Lindera Cyclopentenediones

Linderone demonstrates superior FPTase inhibitory potency compared to its closest structural analogs. In a head-to-head comparison using an in vitro FPTase enzyme assay, linderone achieved an IC50 of 40 ± 3.5 μM, representing a 27.7% lower IC50 (greater potency) than methyllinderone (IC50: 55.3 ± 4.1 μM) and a 61.2% lower IC50 than lucidone (IC50: 103 ± 5.1 μM) [1]. This differentiation is critical for studies targeting Ras signaling pathways, as FPTase catalyzes the post-translational farnesylation essential for Ras oncoprotein membrane localization and transforming activity.

Anticancer Enzyme Inhibition FPTase

Linderone Demonstrates Equipotent Chitin Synthase 2 Inhibition with Superior Isoform Selectivity Profile

Linderone and methyllinderone exhibit comparable potency against chitin synthase 2 (IC50: 21.4 μg/mL and 23.3 μg/mL, respectively), yet both compounds maintain complete inactivity against chitin synthases 1 and 3 up to 280 μg/mL [1]. This selectivity profile contrasts with kanakugiol, which exhibits weak activity against chitin synthase 1 of C. albicans (IC50: 160 μg/mL), indicating broader off-target engagement [1]. For antifungal research applications targeting cell wall biosynthesis, linderone offers equipotent chitin synthase 2 inhibition while preserving superior isoform selectivity relative to the comparator.

Antifungal Chitin Synthase Enzyme Selectivity

Linderone Engages Dual NF-κB Suppression and Nrf2 Activation Pathways in Neuroinflammatory Models

Linderone uniquely suppresses LPS-induced pro-inflammatory mediators while simultaneously activating the Nrf2/HO-1 antioxidant axis in BV2 microglial cells [1]. Although quantitative comparator data for methyllinderone or lucidone in this specific dual-pathway context are absent, class-level inference suggests linderone's reported dual mechanism distinguishes it from typical monomodal anti-inflammatory cyclopentenediones. Specifically, linderone suppressed LPS-induced iNOS, COX-2, TNF-α, IL-6, and PGE2 expression while inhibiting p65 NF-κB activation; concurrently, it induced Nrf2 nuclear translocation and HO-1 expression [1]. This mechanistic duality has implications for neuroprotection studies where both inflammatory suppression and oxidative stress mitigation are required.

Neuroinflammation NF-κB Nrf2 BV2 Microglia

Linderone Serves as a Synthetic Precursor for Bioactive Spirocyclopentenedione Dimers via Photochemical Dimerization

Methyl linderone undergoes sunlight-triggered photochemical [2+2] cycloaddition-Cope rearrangement cascades to yield linderaspirone A and bi-linderone, two spirocyclopentenedione dimers with documented bioactivities [1]. This photochemical reactivity is not reported for lucidone or methyllucidone under identical conditions, establishing linderone as the preferred starting material for accessing this dimeric chemical space. Bi-linderone exhibits significant activity against glucosamine-induced insulin resistance in HepG2 cells at 1 μg/mL, demonstrating the functional utility of this synthetic route [2].

Synthetic Chemistry Photochemistry Natural Product Derivatization

DFT Computational Analysis Reveals Distinct Electron Transfer and Metal Chelation Antioxidant Mechanisms for Linderone

Density functional theory (DFT) studies at the 6-311+G(d,p) level comparing linderone, methyllinderone, and lucidone revealed that linderone exhibits distinct electron transfer and metal chelation antioxidant mechanisms relative to its analogs [1]. The computational analysis demonstrated that methylation status (linderone vs. methyllinderone) and oxidation state (linderone vs. lucidone) modulate frontier molecular orbital energies, ionization potentials, and metal coordination geometries, directly impacting predicted antioxidant capacity via electron transfer and Fe(II) chelation pathways [1]. This theoretical differentiation provides a computational framework for understanding structure-activity relationships within the cyclopentenedione class.

Antioxidant DFT Metal Chelation Computational Chemistry

Linderone Procurement-Specific Application Scenarios Based on Quantified Evidence


Antifungal Drug Discovery Targeting Chitin Synthase 2 Selectivity

Procure linderone for chitin synthase 2 (CHS2) inhibition studies where isoform selectivity is paramount. Linderone inhibits CHS2 with an IC50 of 21.4 μg/mL while remaining completely inactive against CHS1 and CHS3 up to 280 μg/mL [1]. This selectivity profile is critical for antifungal target validation experiments aiming to dissect CHS2-specific contributions to fungal cell wall biosynthesis without confounding CHS1/CHS3 engagement. For research teams requiring a selective CHS2 probe, linderone offers a well-characterized, literature-validated tool compound with documented selectivity metrics.

Ras Signaling Pathway Inhibition via FPTase Targeting

Select linderone over methyllinderone or lucidone for FPTase inhibition studies in Ras-driven oncology models. Linderone demonstrates the most potent FPTase inhibition among Lindera cyclopentenediones (IC50: 40 μM), outperforming methyllinderone (IC50: 55.3 μM) and lucidone (IC50: 103 μM) [2]. This potency differential enables lower working concentrations, potentially reducing off-target effects and compound consumption. The compound is suitable for in vitro enzyme assays and cell-based studies investigating Ras farnesylation and downstream signaling.

Neuroinflammation Research Requiring Dual NF-κB/Nrf2 Pathway Modulation

Utilize linderone for mechanistic studies of neuroinflammation where simultaneous inflammatory suppression and antioxidant pathway activation are desired endpoints. Linderone uniquely suppresses LPS-induced NF-κB activation (p65 translocation) while concurrently inducing Nrf2 nuclear translocation and HO-1 expression in BV2 microglial cells [3]. This dual-pathway phenotype is not documented for methyllinderone or lucidone in comparable experimental contexts, making linderone the compound of choice for investigations into coordinated inflammatory and oxidative stress responses in neurodegenerative disease models.

Synthetic Chemistry Access to Spirocyclopentenedione Dimer Space

Procure methyl linderone as the validated precursor for photochemical synthesis of linderaspirone A and bi-linderone. Methyl linderone undergoes sunlight-triggered [2+2] cycloaddition-Cope rearrangement cascades to generate spirocyclopentenedione dimers with documented insulin-sensitizing activity (bi-linderone: significant activity at 1 μg/mL in HepG2 insulin resistance model) [4][5]. This synthetic route is not reported for lucidone or methyllucidone. Research groups pursuing dimeric cyclopentenedione derivatives should prioritize methyl linderone procurement for synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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